molecular formula C18H15N5O6 B11154334 N'-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-4-nitrobenzohydrazide

N'-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-4-nitrobenzohydrazide

Cat. No.: B11154334
M. Wt: 397.3 g/mol
InChI Key: KKOHNNVPYFEGKD-UHFFFAOYSA-N
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Description

N’-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-4-nitrobenzohydrazide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a nitrobenzohydrazide moiety, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-4-nitrobenzohydrazide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Propanoyl Group: The propanoyl group is attached through acylation reactions, typically using propanoyl chloride in the presence of a base like pyridine.

    Formation of the Nitrobenzohydrazide Moiety: The nitrobenzohydrazide moiety is synthesized by reacting 4-nitrobenzoic acid with hydrazine hydrate under reflux conditions.

    Final Coupling Reaction: The final step involves coupling the quinazolinone derivative with the nitrobenzohydrazide moiety under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of quinazolinone derivatives with ketone or aldehyde groups.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

N’-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-4-nitrobenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study enzyme mechanisms and interactions in biological systems.

    Pharmaceutical Research: The compound is explored for its potential as a lead compound in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-4-nitrobenzohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.

    Pathway Modulation: It modulates signaling pathways involved in inflammation and immune response, thereby exhibiting anti-inflammatory effects.

    DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinazolin-2(1H)-one: A simpler analogue with similar biological activities.

    4-nitrobenzohydrazide: Shares the nitrobenzohydrazide moiety but lacks the quinazolinone core.

    2-hydroxyquinoline: Another quinazolinone derivative with distinct biological properties.

Uniqueness

N’-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-4-nitrobenzohydrazide is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its ability to inhibit multiple enzymes and modulate various pathways makes it a versatile compound in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C18H15N5O6

Molecular Weight

397.3 g/mol

IUPAC Name

N'-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]-4-nitrobenzohydrazide

InChI

InChI=1S/C18H15N5O6/c24-15(20-21-16(25)11-5-7-12(8-6-11)23(28)29)9-10-22-17(26)13-3-1-2-4-14(13)19-18(22)27/h1-8H,9-10H2,(H,19,27)(H,20,24)(H,21,25)

InChI Key

KKOHNNVPYFEGKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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